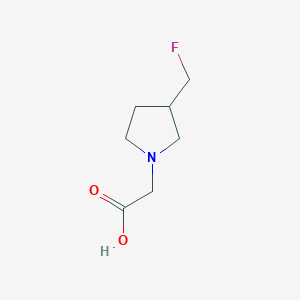

![molecular formula C13H14N2O2 B1491729 1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1368424-09-2](/img/structure/B1491729.png)

1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid

Overview

Description

The compound “1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid” is related to Eltrombopag olamine, a drug used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) and in patients with chronic hepatitis C .

Synthesis Analysis

The synthesis of imidazole compounds is a broad field. The Suzuki–Miyaura cross-coupling reaction is a widely applied method for forming carbon–carbon bonds, often used in the synthesis of imidazole compounds . Another approach involves the protodeboronation of alkyl boronic esters .

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands. These complexes demonstrate potential as fluorescence sensors for benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde, showcasing their application in luminescence sensing (Shi et al., 2015).

Host for Anions

Imidazole containing bisphenol and its salts with dicarboxylic and mineral acids have been structurally characterized, demonstrating the ability of these compounds to form extensive hydrogen-bonded structures. This characteristic suggests their use as versatile hosts for anions, highlighting their potential in creating layered structures and anion encapsulation (Nath & Baruah, 2012).

Nonenzymatic Browning Reactions

Research has identified 1,3-Bis(carboxymethyl)imidazole and its dimethyl derivatives in model reaction mixtures, representing a new group of N-containing heterocyclic compounds. These findings contribute to our understanding of the formation of such compounds in systems containing amino acids and α-dicarbonyl compounds, which could have implications for food science and chemistry (Veĺišek et al., 1989).

Synthesis and Structural Analysis

A variety of studies have synthesized and analyzed the structure of derivatives of imidazole-4-carboxylic acids, demonstrating their potential in creating new compounds with unique properties. These include studies on the synthesis, crystal structure, and applications of these compounds in areas such as antimicrobial activity and material science, showcasing the versatility and broad application range of these chemical entities (Yural et al., 2018), (Bukowski & Janowiec, 1996).

properties

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBHDMWKQCUHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(N=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491647.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491655.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491656.png)

![methyl 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1491657.png)

![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)

![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)

![6-ethyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491661.png)

![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)